4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid is a synthetic compound that features a pyrrolidinylsulfonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug development and its structural similarities to other biologically active molecules.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, which provide detailed information on its properties and synthesis methods. Its molecular formula is C18H19NO5S, and it has a unique identifier in chemical databases, making it easier for researchers to locate.
4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid falls under the category of sulfonamide compounds. These compounds are characterized by the presence of a sulfonamide group (-SO2NH2) and are widely studied for their pharmacological properties, including antibacterial and anti-inflammatory activities.
The synthesis of 4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of 4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid can be represented as follows:
The compound's structure can be visualized using various cheminformatics tools that provide 2D and 3D representations based on its SMILES notation: CC(C(=O)O)c1ccc(cc1)S(=O)(=O)N1CCCC1.
4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid can participate in several chemical reactions typical of carboxylic acids and sulfonamides:
Technical details such as reagents used, reaction conditions (temperature, pressure), and yields are critical for understanding these reactions.
The mechanism of action for 4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid is not fully elucidated but may involve:
Data from biological assays would be necessary to confirm these mechanisms.
Relevant data from studies on similar compounds can provide insights into these properties.
4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid has potential applications in:
Research into this compound's efficacy and safety profile will be essential for advancing its applications in various fields.
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5